4-butyl-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-butyl-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C13H24N4O2S2. It is known for its unique structure, which includes a triazole ring, a piperidine ring, and an ethylsulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting with the preparation of the triazole ring and the piperidine ring separately. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile compound. The piperidine ring is often prepared via a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a ketone.
Once the triazole and piperidine rings are prepared, they are coupled together using a suitable linker, such as an alkyl chain.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-butyl-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond or a sulfonic acid derivative.
Reduction: The sulfonyl group can be reduced to a sulfide or a thiol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the ethylsulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Sulfides, thiols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-butyl-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4-butyl-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activity. The piperidine ring can interact with receptors and enzymes, modulating their function. The ethylsulfonyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their stability and activity .
Comparison with Similar Compounds
Similar Compounds
- 4-butyl-5-[1-(methylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol
- 4-butyl-5-[1-(propylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol
- 4-butyl-5-[1-(butylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol
Uniqueness
4-butyl-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The ethylsulfonyl group provides a balance between hydrophobicity and hydrophilicity, enhancing its solubility and interaction with biological targets .
Properties
IUPAC Name |
4-butyl-3-(1-ethylsulfonylpiperidin-3-yl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O2S2/c1-3-5-9-17-12(14-15-13(17)20)11-7-6-8-16(10-11)21(18,19)4-2/h11H,3-10H2,1-2H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIELFPNKUNBQDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NNC1=S)C2CCCN(C2)S(=O)(=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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